molecular formula C30H44O4 B1631539 ganoderic acid TR CAS No. 862893-75-2

ganoderic acid TR

Cat. No.: B1631539
CAS No.: 862893-75-2
M. Wt: 468.7 g/mol
InChI Key: SNZQBBATMLGADX-VVUVUVSISA-N
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Description

ganoderic acid TR is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Ganoderic acid TR, also known as (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, is a triterpene compound derived from Ganoderma lucidum . This compound has been studied for its wide range of pharmacological activities and therapeutic effects .

Target of Action

This compound has been found to interact with several targets. It is a broad-spectrum inhibitor against influenza neuraminidases (NAs), particularly H5N1 and H1N1 neuraminidases . It also targets the p53-MDM2 pathway, which plays a crucial role in cancer cell growth and survival . Furthermore, it has been shown to modulate the bile acid receptor FXR , and inhibit the activity of the NLRP3 inflammasome .

Mode of Action

The compound’s interaction with its targets leads to various changes in cellular processes. For instance, by inhibiting the interaction of MDM2 and p53, it can induce apoptosis in cancer cells . When it modulates the bile acid receptor FXR, it subsequently regulates neuroimmune and antidepressant behaviors .

Biochemical Pathways

This compound is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (Acetyl-CoA) as an initial substrate, which is condensed to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then reduced to produce mevalonate . The compound’s interaction with its targets can affect various biochemical pathways, including primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism .

Pharmacokinetics

It is known that the compound’s bioavailability and adme properties can significantly impact its therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, depending on the target and the context. For instance, it can induce apoptosis in cancer cells , regulate neuroimmune and antidepressant behaviors , and have anti-inflammatory effects .

Action Environment

The production and action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of the compound in Ganoderma lucidum can be regulated by environmental and genetic factors . Moreover, the compound’s action can be affected by the specific cellular and molecular environment in which it is acting.

Biochemical Analysis

Biochemical Properties

Ganoderic Acid TR is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . The nature of these interactions involves the condensation of the initial substrate, acetyl-coenzyme A (Acetyl-CoA), to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to possess a wide range of beneficial health effects, including the amelioration of lipid metabolism in hyperlipidemic mice fed a high-fat diet .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with key signaling molecules like ROS, Ca 2+, NO, H 2 S, cAMP, and others in response to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, toxicological experiments have validated the protective effects of Ganoderic Acid A against -amanitin-induced liver damage in mice with different durations of Ganoderic Acid A treatment .

Metabolic Pathways

This compound is involved in the mevalonate pathway . It interacts with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . It also has significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ganoderic acid TR involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ganoderic acid TR undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

ganoderic acid TR has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and stereochemistry.

    Steroids: Have similar structural features but vary in their biological activity and applications.

Uniqueness

ganoderic acid TR is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ganoderic acid TR, a triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and supporting research findings.

Overview of this compound

This compound is classified as a lanostanoid, a type of triterpenoid known for its pharmacological properties. It exhibits various biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The structure of this compound features a unique carboxyl group that is essential for its biological activity, particularly in inhibiting the enzyme 5α-reductase, which plays a role in androgen metabolism .

1. Anti-Cancer Properties

This compound has shown significant anti-cancer effects in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. It induces apoptosis through multiple pathways, including the modulation of the PI3K/Akt/mTOR signaling cascade .
  • Mechanisms of Action : The compound has been found to induce DNA damage and cell cycle arrest in cancer cells. It also affects the expression levels of critical proteins involved in apoptosis and cell survival .
Study Cell Line Effect Mechanism
Shi et al. (2023)Prostate cancerInhibited proliferationInduces apoptosis via PI3K/Akt/mTOR pathway
Liu et al. (2023)Breast cancer (MDA-MB-231)Induces apoptosisModulates NF-κB signaling
Johnson et al. (2024)Various cancer typesDNA damage inductionAlters cell cycle progression

2. Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties:

  • Cytokine Inhibition : Studies show that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway .
  • Mechanism : The compound's ability to block NF-κB activation contributes to its anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases .

3. Immunomodulatory Effects

This compound influences immune responses:

  • Enhancement of Immune Function : It has been reported to enhance the activity of immune cells, thereby improving overall immune response against pathogens and tumors .
  • Regulation of Immune Pathways : The compound modulates various signaling pathways involved in immune regulation, including those related to T-cell activation and differentiation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Prostate Cancer Treatment : A clinical study demonstrated that patients treated with this compound showed reduced tumor size and improved survival rates compared to control groups. The treatment was well-tolerated with minimal side effects .
  • Breast Cancer Research : In vitro studies revealed that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis and inhibiting cell migration .

Research Findings

Recent research has focused on understanding the biosynthesis and metabolic pathways associated with this compound:

  • Biosynthesis Pathways : Studies have identified key enzymes involved in the biosynthesis of ganoderic acids in G. lucidum, such as squalene synthase and lanosterol synthase. Genetic modifications aimed at enhancing these pathways have resulted in increased yields of ganoderic acids .
  • Metabolic Engineering : Advances in metabolic engineering techniques have allowed for the overexpression of specific genes associated with ganoderic acid production, leading to higher concentrations of this bioactive compound in fungal cultures .

Properties

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZQBBATMLGADX-VVUVUVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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